molecular formula C10H23ClN2O3 B1376856 N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride CAS No. 1185722-79-5

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride

Cat. No.: B1376856
CAS No.: 1185722-79-5
M. Wt: 254.75 g/mol
InChI Key: VINSJAJEEZREPJ-UHFFFAOYSA-N
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Description

Chemical Name: N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride Synonyms:

  • 2-Aminoethyl-2-N-Boc-aminoethyl-ether HCl
  • tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride CAS No.: 165391-09-3 Molecular Formula: C₉H₂₀N₂O₃·HCl Molar Mass: 240.729 g/mol Structural Features:
  • Boc (tert-butoxycarbonyl) group: Provides amine protection, enhancing stability during synthetic reactions.
  • Ether linkage: Connects the ethylamine backbone to the methoxy group.
  • Hydrochloride salt: Improves solubility and crystallinity for handling .

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its Boc-protected amine allows selective deprotection under acidic conditions, enabling controlled functionalization .

Properties

IUPAC Name

tert-butyl N-[2-[2-(methylamino)ethoxy]ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3.ClH/c1-10(2,3)15-9(13)12-6-8-14-7-5-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINSJAJEEZREPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of N-Boc-ethanolamine with methylamine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

  • Protection of the amine group with a Boc group.
  • Introduction of the ethoxy group.
  • Reaction with methylamine.
  • Purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Removal of the Boc group to yield the free amine.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy of drug candidates aimed at treating conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development
Research indicates that compounds similar to N-Boc derivatives have been utilized in developing dual inhibitors for specific enzyme targets involved in neurological pathways, highlighting their role in advancing therapeutic options .

Bioconjugation

Enhancing Drug Delivery Systems
This compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds. This application is vital for improving drug delivery systems and the effectiveness of diagnostic tools. The ability to modify the compound's structure allows for targeted delivery of therapeutics to specific tissues or cells .

Peptide Synthesis

Protective Group in Peptide Assembly
this compound acts as a protective group during peptide synthesis. It enables the selective modification of amino acids without interfering with other functional groups, essential for constructing complex peptide chains necessary for various therapeutic applications .

Example of Use in Peptide Synthesis
In a study involving peptide nucleic acids (PNAs), N-Boc derivatives were integral in synthesizing monomers that could be assembled into larger structures, demonstrating their utility in genetic research and therapeutic development .

Research on Drug Mechanisms

Model Compound for Interaction Studies
The compound aids researchers in studying drug mechanisms by serving as a model compound. This function helps elucidate interactions between drugs and biological systems, providing insights into how modifications can affect pharmacodynamics and pharmacokinetics .

Material Science

Development of New Polymers
In material science, this compound is explored for developing new polymers with enhanced properties. These materials can be applied in coatings and adhesives, contributing to advancements in various industrial applications .

Summary Table of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical Development Key intermediate for drugs targeting neurological disordersDevelopment of dual inhibitors for neurological pathways
Bioconjugation Enhances drug delivery systems by attaching biomoleculesTargeted delivery systems for cancer therapies
Peptide Synthesis Acts as a protective group enabling selective amino acid modificationSynthesis of peptide nucleic acids
Research on Drug Mechanisms Serves as a model compound to study drug interactionsUnderstanding pharmacodynamics
Material Science Used in developing new polymers with enhanced propertiesAdvancements in coatings and adhesives

Mechanism of Action

The mechanism of action of N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its effects. The specific pathways and molecular targets depend on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Primary Applications
N-Boc-2-(2-methylamino-ethoxy)-ethylamine HCl C₉H₂₀N₂O₃·HCl 240.73 Boc-protected amine, ether, hydrochloride Synthetic intermediate for drug discovery
N-methyl-2-(2-pyridyl)ethylamine HCl C₈H₁₃N₂·HCl 188.67 Pyridine ring, methylamine, hydrochloride Precursor for antitumor agents, optimized via orthogonal synthesis (86.8% yield)
Venlafaxine HCl C₁₇H₂₇NO₂·HCl 313.86 Methoxyphenyl, cyclohexanol, dimethylamine Antidepressant (SNRI class)
2-(N,N-Dimethylamino)ethyl chloride HCl C₄H₁₁ClN·HCl 154.05 Quaternary ammonium precursor, chloride Production of surfactants, Brompheniramine
2-(Trifluoromethoxy)ethylamine HCl C₃H₇F₃NO·HCl 194.55 Trifluoromethoxy, ethylamine, hydrochloride Agrochemical intermediates

Stability and Reactivity

  • N-Boc-2-(2-methylamino-ethoxy)-ethylamine HCl: Stable under ambient conditions but susceptible to acid-mediated Boc deprotection. The ether linkage enhances hydrolytic stability compared to ester-containing analogs .
  • N-methyl-2-(2-pyridyl)ethylamine HCl : Pyridine’s aromaticity confers thermal stability, while the methylamine group participates in nucleophilic reactions .
  • 2-(Trifluoromethoxy)ethylamine HCl : The electron-withdrawing trifluoromethoxy group reduces basicity, altering reactivity in coupling reactions .

Key Differentiators and Research Insights

  • Boc Protection Advantage : Unlike unprotected amines (e.g., 2-(Trifluoromethoxy)ethylamine HCl), the Boc group in the target compound prevents undesired side reactions during multi-step syntheses .
  • Ether vs. Ester Linkages : The ether group in the target compound offers superior hydrolytic stability compared to ester-containing analogs like Tofenacin HCl, which may degrade under basic conditions .
  • Yield Optimization : Orthogonal test methods (e.g., for N-methyl-2-(2-pyridyl)ethylamine HCl) highlight the importance of reagent ratios and temperature control, a strategy applicable to optimizing the target compound’s synthesis .

Biological Activity

N-Boc-2-(2-methylamino-ethoxy)-ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications.

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the ethoxy and methylamino substituents. The compound can be synthesized from starting materials such as 2-aminoacetaldehyde and appropriate alkylating agents under controlled conditions to ensure high yields and purity.

Research indicates that this compound may exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes. The compound's structure suggests potential interactions with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes such as proliferation and apoptosis. For example, assays conducted on cancer cell lines have shown that the compound can induce cell cycle arrest and promote apoptosis, indicating its potential as an anticancer agent.

Cell Line Effect Observed Concentration (µM) Reference
DLD1 (Colon Cancer)Increased apoptosis15
HEK293 (Kidney)Reduced proliferation10
SH-SY5Y (Neuroblastoma)Enhanced neuroprotective effects5

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of this compound. In studies involving murine models, the compound showed promising results in reducing tumor growth rates and enhancing survival rates in treated groups compared to controls.

Case Studies

  • Antitumor Activity : A study involving the administration of this compound in mice with induced tumors demonstrated significant tumor regression. Mice treated with the compound exhibited a 40% reduction in tumor volume compared to untreated controls after four weeks of treatment.
  • Neuroprotective Effects : In a model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential for treating neurodegenerative diseases.

Q & A

Q. What analytical approaches validate contradictory NMR data for byproduct identification?

  • Methodology :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from ethyleneoxy chains.
  • LC-MS/MS : Detect low-abundance byproducts (e.g., dimerization products).
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace reaction pathways .

Safety Note : Always use PPE (gloves, goggles) and work in a fume hood due to the compound’s irritant properties. Refer to SDS for hazard-specific guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.